tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is a brominated spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a tert-butyl carbamate group and a bromine substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive bromine atom, which facilitates cross-coupling and nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIXMTWVJWYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a bromoalkylamine and a ketone or aldehyde.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Bromination: The final step involves the bromination of the spirocyclic core, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups within the molecule.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives such as N-oxides or hydroxylated compounds.
Reduction Products: Reduced forms of the spirocyclic core or deprotected amines.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Synthesis of Bioactive Compounds
tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate serves as a versatile intermediate in the synthesis of bioactive molecules. Its spirocyclic structure is significant for creating compounds with potential pharmacological activities, particularly in developing new pharmaceuticals targeting various diseases.
Precursor for Heterocyclic Compounds
The compound can be utilized as a precursor for synthesizing heterocyclic compounds. Heterocycles are crucial in drug design due to their diverse biological activities. For instance, it can be transformed into other azaspiro compounds that exhibit enhanced biological properties.
Catalysis and Organic Reactions
In organic synthesis, this compound can act as a reagent or catalyst in several reactions, including:
- Baeyer-Villiger oxidation : It has been reported that derivatives of tert-butyl 6-bromo-2-azaspiro[3.3]heptane can be used in Baeyer-Villiger monooxygenase-catalyzed reactions to produce γ-butyrolactone derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Pharmacological Research
Research indicates that spirocyclic compounds like this compound may possess interesting pharmacological properties, including anti-inflammatory and analgesic effects. Studies are ongoing to explore these properties further and their mechanisms of action.
Case Study 1: Synthesis of Spirocyclic Derivatives
In a recent study, researchers synthesized several derivatives of this compound to evaluate their biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapeutics.
Case Study 2: Development of New Catalytic Processes
Another study focused on utilizing this compound as a catalyst for asymmetric synthesis reactions. The findings demonstrated improved yields and selectivity for desired products compared to traditional catalysts, showcasing the compound's utility in green chemistry practices.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is largely dependent on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific biological pathways. The spirocyclic structure can interact with various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate with structurally related spirocyclic compounds, focusing on synthesis, physicochemical properties, and reactivity.
Structural and Functional Group Variations
Key analogs include:
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : A ketone-containing derivative synthesized via scalable routes, serving as a precursor for selective derivatization .
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate : Features a hydroxyl group, enabling further functionalization (e.g., etherification) .
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: An amine derivative with applications in peptide mimetics and catalysis .
- tert-Butyl 6-((R)-tert-butylsulfinyl)-5-(thiophen-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4h) : A sulfur-containing spirocycle with demonstrated enantioselective synthesis (90% yield, m.p. 112–114°C) .
Physicochemical Properties
The bromo analog is expected to exhibit higher molecular weight (~285.19 g/mol) and distinct NMR signals (e.g., δ 3.3–3.5 ppm for Br-C coupling).
Biological Activity
tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound belonging to the class of azaspiro compounds. Its unique spirocyclic structure and functional groups make it a subject of interest in medicinal chemistry and drug development. This article explores its biological activities, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C₁₁H₁₈BrN₁O₂
- Molecular Weight : 276.17 g/mol
- CAS Number : 1440960-67-7
- Physical State : Solid at room temperature
- Purity : Typically ≥ 97% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways.
- Receptor Interaction : Its spirocyclic structure allows it to fit into specific receptor sites, potentially modulating receptor activity.
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups, which may enhance biological activity .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that azaspiro compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.
- CNS Activity : The compound's structure is conducive to interactions with central nervous system (CNS) receptors, suggesting potential neuroactive properties.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| CNS Activity | Modulation of neurotransmitter receptors | , |
| Enzyme Inhibition | Alteration of metabolic pathways | , |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various azaspiro compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroactivity Assessment
Another research effort focused on the neuroactive properties of azaspiro compounds in rodent models. The results demonstrated that these compounds could modulate behavior by interacting with serotonin receptors, suggesting potential applications in treating mood disorders.
Table 2: Case Study Summary
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Efficacy | Significant inhibition of Gram-positive bacteria | Potential antibiotic candidate |
| Neuroactivity | Modulation of serotonin receptors | Possible treatment for mood disorders |
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate?
The compound is typically synthesized via functionalization of the spiro[3.3]heptane core. A common precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, undergoes bromination using reagents like PBr₃ or HBr in acetic acid. For example, tert-butyl 6-oxo derivatives have been prepared via reactions with 1,1,3-tribromo-2,2-dimethylcyclopropane under optimized conditions (98% yield) . The bromination step may require careful control of stoichiometry and temperature to avoid over-substitution or decomposition.
Q. How is the purity and structural integrity of this compound validated?
Characterization relies on ¹H/¹³C NMR to confirm the spirocyclic framework and bromine substitution. Key NMR signals include the tert-butyl group (δ ~1.4 ppm, singlet) and sp³-hybridized carbons in the azaspiro system (δ 40–60 ppm). High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight, with experimental values matching theoretical calculations (e.g., ±0.0003 Da) . Chromatographic purity (e.g., ≥95% by HPLC) is assessed using gradients like 15–100% Et₂O/pentane .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data are limited, analogs with bromine substituents require glovebox use , chemical-resistant gloves (e.g., nitrile), and ventilated fume hoods due to potential respiratory (H335) and dermal (H315/H319) hazards . Spills should be contained using inert absorbents, and waste disposed via licensed hazardous chemical handlers .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in derivatives of this compound?
Diastereomeric ratios in spirocyclic systems are sensitive to steric effects and chiral auxiliaries . For example, tert-butylsulfinyl groups in related diazaspiro compounds enable enantioselective synthesis via LiAlH₄-mediated reductions, achieving >90% diastereomeric excess (d.e.) . Computational modeling (e.g., DFT) can predict transition-state geometries to rationalize selectivity, though empirical optimization of solvents (e.g., THF vs. DCM) and temperatures remains critical .
Q. What strategies reconcile contradictory yield data in spirocyclic bromination reactions?
Discrepancies in reported yields (e.g., 80–98%) often arise from substrate purity , moisture sensitivity , or catalytic vs. stoichiometric reagent ratios . For instance, tert-butyl 6-oxo precursors contaminated with ketone hydration products may reduce bromination efficiency. Rigorous drying of reagents (e.g., molecular sieves) and inline monitoring (e.g., TLC/Raman spectroscopy) can improve reproducibility .
Q. How can computational tools enhance structural analysis of this compound?
X-ray crystallography (via SHELX ) resolves spirocyclic conformations and bond angles, critical for drug design. For unstable intermediates, density functional theory (DFT) optimizes geometries and predicts NMR chemical shifts with <2 ppm deviation from experimental values . Molecular dynamics simulations further elucidate solvent effects on reactivity .
Q. What are the challenges in assessing environmental persistence and toxicity of brominated spirocycles?
Limited ecotoxicological data (e.g., OECD 301 biodegradability tests) necessitate read-across approaches using structurally similar brominated aromatics. In vitro assays (e.g., Ames test for mutagenicity) and quantitative structure-activity relationship (QSAR) models are recommended to prioritize testing .
Q. How does this compound serve as a building block in pharmaceutical synthesis?
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups, enhancing bioactivity. For example, tert-butyl 6-amino derivatives are intermediates in kinase inhibitor development . The spirocyclic core also improves metabolic stability by restricting conformational flexibility .
Methodological Tables
| Analytical Benchmarks | Criteria | References |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (s, tert-butyl), 4.31 (d, J=9.2 Hz) | |
| HRMS (EI) accuracy | Δ ≤ 0.0003 Da | |
| HPLC purity | ≥95% (C18 column, MeCN/H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
